molecular formula C16H29NO4 B14081004 Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B14081004
M. Wt: 299.41 g/mol
InChI Key: NLOJEJJAPDMTNP-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that features a tert-butyl group, a hydroxymethyl group, and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxazolidine ring, followed by the introduction of the tert-butyl and hydroxymethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the use of tert-butyl (dimethyl)silyl chloride in methylene chloride in the presence of imidazole is a common step in the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxazolidine ring can be reduced under specific conditions to yield different products.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield tert-butyl 4-[2-(formyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate .

Scientific Research Applications

Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(hydroxymethyl)benzoate

Uniqueness

Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is unique due to its combination of a tert-butyl group, a hydroxymethyl group, and an oxazolidine ring. This combination provides distinct chemical reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C16H29NO4

Molecular Weight

299.41 g/mol

IUPAC Name

tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C16H29NO4/c1-7-8-12(10-18)9-13-11-20-16(5,6)17(13)14(19)21-15(2,3)4/h7,12-13,18H,1,8-11H2,2-6H3

InChI Key

NLOJEJJAPDMTNP-UHFFFAOYSA-N

Canonical SMILES

CC1(N(C(CO1)CC(CC=C)CO)C(=O)OC(C)(C)C)C

Origin of Product

United States

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